5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine

Medicinal Chemistry Drug Design Physicochemical Profiling

Procure 5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine (CAS 339279-45-7) for your CNS-focused drug discovery program. Unlike its 2-amino and 2-phenyl analogs, this scaffold features a strategic 2-methyl substituent that eliminates hydrogen-bond donors (0 HBD) and maintains a moderate logP (~5.2), making it a superior candidate for in-vitro blood-brain barrier permeability assays. Its rigid structure (only 2 rotatable bonds) also enhances co-crystallization potential with the CB1 receptor. Avoid generic substitutions with suboptimal metabolic stability—invest in a pre-validated, differentiated lead-like molecule.

Molecular Formula C18H14Cl2N4
Molecular Weight 357.24
CAS No. 339279-45-7
Cat. No. B3011865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine
CAS339279-45-7
Molecular FormulaC18H14Cl2N4
Molecular Weight357.24
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)C
InChIInChI=1S/C18H14Cl2N4/c1-11-3-5-13(6-4-11)18-17(10-21-12(2)22-18)24-23-16-8-14(19)7-15(20)9-16/h3-10H,1-2H3
InChIKeyYKUKSHOSICGXHX-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine (CAS 339279-45-7): A CB1‑Receptor‑Targeted Pyrimidine Scaffold


5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine (CAS 339279‑45‑7) is a synthetic pyrimidine bearing a 5‑diazenyl substituent and a 2‑methyl group. The compound belongs to a class of substituted pyrimidines that have been disclosed as antagonists or inverse agonists of the cannabinoid‑1 (CB1) receptor [1]. Its core structure places it among non‑classical cannabinoid ligands, a family that includes the clinically studied rimonabant (SR141716A). The 2‑methyl substituent distinguishes it from closely related 2‑amino and 2‑phenyl analogs, potentially altering lipophilicity, hydrogen‑bonding capacity, and receptor‑binding kinetics.

Why 5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine Cannot Be Simply Replaced by In‑Class Pyrimidine Analogs


In‑class pyrimidine scaffolds that share the 3,5‑dichlorophenyl‑diazenyl motif often differ at the 2‑position (‑NH₂, ‑phenyl, ‑pyridinyl), which profoundly impacts their physicochemical properties and biological activity. Even minor structural changes can shift selectivity among cannabinoid receptor subtypes (CB1 vs. CB2) and alter pharmacokinetic profiles [1]. Generic substitution without empirical comparability data risks selecting a compound with unintended off‑target interactions or suboptimal metabolic stability. The quantitative comparisons below demonstrate that the 2‑methyl substituent on the target compound confers measurable differences in hydrogen‑bonding capacity, lipophilicity, and steric bulk relative to its closest analogs, making simplistic interchange scientifically unjustified.

5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen‑Bond Donor Count: 2‑Methyl vs. 2‑Amino Analog

The target compound carries a 2‑methyl group (zero H‑bond donors), whereas the direct 2‑amino analog (CAS 338962‑05‑3) contains a primary amine (two H‑bond donors). Hydrogen‑bond donor count is a critical determinant of membrane permeability and blood‑brain barrier penetration, properties essential for CNS‑targeted CB1 ligands [1]. The absence of H‑bond donors in the target compound predicts superior passive permeability relative to the 2‑amino analog .

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight and Lipophilicity: 2‑Methyl vs. 2‑Phenyl Analog

The 2‑methyl compound (MW 357.24 g/mol) is markedly smaller than the 2‑phenyl analog (CAS 338962‑06‑4, MW 419.3 g/mol). Molecular weight is a primary determinant of passive diffusion and solubility; the lower MW of the target compound aligns more closely with Lipinski’s Rule of 5 for CNS drug‑likeness [1]. The predicted logP of the target (approximately 5.2) is lower than that of the 2‑phenyl analog (approximately 6.1), suggesting better aqueous solubility and a reduced risk of phospholipidosis .

Lipophilicity Physicochemical Properties Structure‑Activity Relationship

Rotatable Bonds and Conformational Flexibility: 2‑Methyl vs. 2‑(3‑Pyridinyl) Analog

The 2‑methyl group introduces minimal rotatable bonds (2 rotatable bonds), whereas the 2‑(3‑pyridinyl) analog (CAS 338747‑35‑6) contains an additional aryl ring, increasing the rotatable bond count to 4. Higher rotatable bond counts are associated with larger entropy penalties upon receptor binding, potentially reducing binding affinity [1]. The constrained geometry of the target compound may favor a more rigid, pre‑organized binding conformation at the CB1 receptor .

Conformational Analysis Drug‑Receptor Binding Entropy of Binding

5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine: Recommended Application Scenarios Based on Quantitative Differentiation


CNS Penetration‑Dependent CB1 Antagonist Screening

The absence of hydrogen‑bond donors (0 HBD) and a moderate logP (~5.2) make the target compound a strong candidate for in‑vitro blood‑brain barrier permeability assays, where the 2‑amino analog (2 HBD) is expected to show significantly lower passive permeation. Researchers designing CNS‑active CB1 ligands should prioritize this scaffold over the 2‑amino variant [1].

Lead Optimization with Reduced Molecular Weight and Lipophilicity

With a molecular weight of 357.24 g/mol and a predicted logP approximately 0.9 units lower than the 2‑phenyl analog, the target compound offers a more favorable starting point for medicinal chemistry campaigns that aim to improve metabolic stability and reduce non‑specific binding, while maintaining CB1‑receptor engagement [1].

Conformational Restriction for Structure‑Based Drug Design

The 2‑methyl substituent limits the rotatable bond count to only 2, compared to 4 in the 2‑(3‑pyridinyl) analog. This rigidity can be exploited in co‑crystallization trials with the CB1 receptor, where a pre‑organized conformation may enhance binding affinity and provide clearer electron density for structure‑guided optimization [1].

Quote Request

Request a Quote for 5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.